molecular formula C10H15N3O2 B13198295 5-(3-Hydroxy-3-methylazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

5-(3-Hydroxy-3-methylazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B13198295
M. Wt: 209.24 g/mol
InChI Key: ZLJIYHINJBCFCL-UHFFFAOYSA-N
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Description

5-(3-Hydroxy-3-methylazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a unique chemical compound with a molecular weight of 209.24 g/mol . This compound features a pyrazole ring substituted with a hydroxy-methylazetidinyl group and a carbaldehyde group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxy-3-methylazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

5-(3-Hydroxy-3-methylazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxy-3-methylazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and thereby influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Hydroxy-3-methylazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

5-(3-hydroxy-3-methylazetidin-1-yl)-1,3-dimethylpyrazole-4-carbaldehyde

InChI

InChI=1S/C10H15N3O2/c1-7-8(4-14)9(12(3)11-7)13-5-10(2,15)6-13/h4,15H,5-6H2,1-3H3

InChI Key

ZLJIYHINJBCFCL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C=O)N2CC(C2)(C)O)C

Origin of Product

United States

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